(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile: is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a phenyl group, and an ethoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with ethyl cyanoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Electrophiles such as bromine or nitronium ions (NO2+) are used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile is studied for its potential as an antimicrobial agent. Thiazole derivatives have shown activity against a range of bacterial and fungal pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The phenyl group and ethoxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
- 3-ethoxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enenitrile
- 2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Comparison:
- 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile: Lacks the ethoxy group, which may affect its solubility and reactivity.
- 3-ethoxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enenitrile: The presence of a methyl group instead of a phenyl group can alter its biological activity and chemical properties.
- 2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
The unique combination of the ethoxy group, phenyl group, and thiazole ring in 3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C15H14N2OS/c1-3-18-11(2)13(9-16)15-17-14(10-19-15)12-7-5-4-6-8-12/h4-8,10H,3H2,1-2H3/b13-11- |
InChI Key |
ZAJATULHJHVFFM-QBFSEMIESA-N |
Isomeric SMILES |
CCO/C(=C(/C#N)\C1=NC(=CS1)C2=CC=CC=C2)/C |
Canonical SMILES |
CCOC(=C(C#N)C1=NC(=CS1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.